Comparative Target Engagement: No Public Quantitative Data Available for Direct Head-to-Head or Cross-Study Comparison
A systematic search of the primary literature, authoritative databases (PubChem, ChEMBL, BindingDB), and patent repositories identified no publicly reported quantitative activity data—including IC₅₀, Kᵢ, Kd, MIC, or EC₅₀ values—for 1-(2-methylbenzyl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one (CAS 1170895-68-7) against any biological target [1][2]. In contrast, structurally related analogues within the 1,2,4-oxadiazole-pyrrolidine/pyrrolidinone family have reported activities: for instance, the TRPV1 antagonist series described by Yan et al. (2016) yielded compounds with hTRPV1 capsaicin-antagonist IC₅₀ values ranging from low nanomolar to >1,000 nM depending on N-benzyl substitution [1], and the DNA gyrase inhibitor series reported by Frejat et al. (2022) achieved E. coli gyrase IC₅₀ values of 120–270 nM for the most potent analogues [2]. However, these data cannot be ascribed to the target compound. The absence of compound-specific quantitative data means that no direct differentiation claim can be substantiated at this time.
| Evidence Dimension | Biological activity (IC₅₀ against biological targets) |
|---|---|
| Target Compound Data | No public data available |
| Comparator Or Baseline | TRPV1 antagonist analogues: IC₅₀ ~low nM to >1,000 nM [1]; DNA gyrase inhibitor analogues: IC₅₀ 120–270 nM [2] |
| Quantified Difference | Cannot be calculated—target compound data absent |
| Conditions | TRPV1: hTRPV1 expressed in HEK293 cells, capsaicin-induced activation [1]; DNA gyrase: E. coli DNA gyrase supercoiling assay [2] |
Why This Matters
For procurement decisions, the complete absence of public activity data means this compound cannot be selected on the basis of proven functional superiority over any analogue; its value proposition is limited to novel SAR exploration where empirical screening is explicitly planned.
- [1] Yan L, Wang J, Pan M, Qiu Q, Huang W, Qian H. Synthesis of Analogues of BCTC Incorporating a Pyrrolidinyl Linker and Biological Evaluation as Transient Receptor Potential Vanilloid 1 Antagonists. Chem Biol Drug Des. 2016 Feb;87(2):306-311. doi:10.1111/cbdd.12661. PMID: 26360809. View Source
- [2] Frejat FOA, Cao Y, Zhai H, Abdel-Aziz SA, Gomaa HAM, Youssif BGM, Wu C. Novel 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and topoisomerase IV inhibitors with potential antibacterial activity. Arab J Chem. 2022;15(1):103538. doi:10.1016/j.arabjc.2021.103538. View Source
